3-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline
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Overview
Description
3-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline is a synthetic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . The presence of both quinoline and tetrahydroisoquinoline moieties in its structure makes it a compound of significant interest in various fields of research.
Preparation Methods
The synthesis of 3-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroisoquinoline derivatives . Industrial production methods often employ multicomponent reactions that improve atom economy and yield . These methods may involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which allow for the direct coupling of C(sp3)–H bonds with various nucleophiles .
Chemical Reactions Analysis
3-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and various transition metal catalysts . For example, oxidation reactions can convert the tetrahydroisoquinoline moiety into its corresponding isoquinoline derivative, while substitution reactions can introduce different functional groups into the quinoline ring . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with various biological targets . For instance, tetrahydroisoquinoline derivatives have been studied for their neuroprotective and anti-inflammatory properties . In the industrial sector, these compounds are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors and enzymes involved in neurodegenerative diseases . . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline and its derivatives . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities . For example, N-benzyl tetrahydroisoquinoline derivatives are known for their anti-neuroinflammatory properties, while other derivatives may exhibit different pharmacological profiles . The unique combination of the quinoline and tetrahydroisoquinoline moieties in this compound sets it apart from other compounds in this class .
Properties
CAS No. |
919786-60-0 |
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Molecular Formula |
C18H15ClN2 |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
3-(5-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C18H15ClN2/c19-16-6-3-5-15-14(16)8-9-20-18(15)13-10-12-4-1-2-7-17(12)21-11-13/h1-7,10-11,18,20H,8-9H2 |
InChI Key |
IKUIZOHHQGTMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C(=CC=C2)Cl)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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